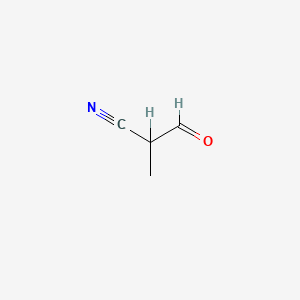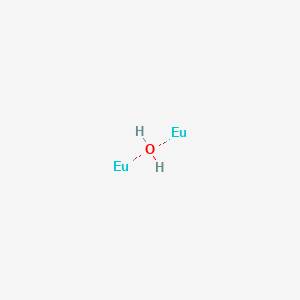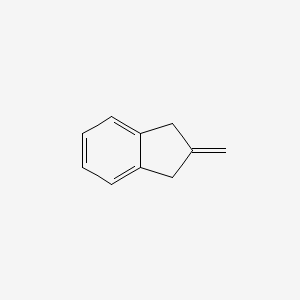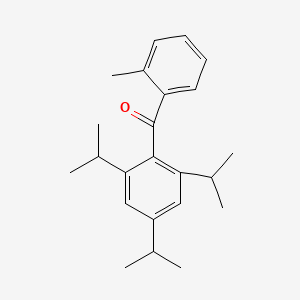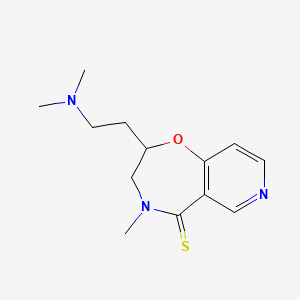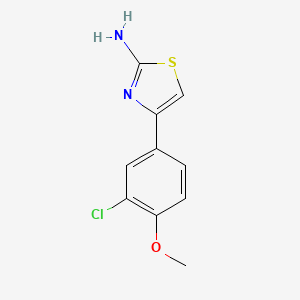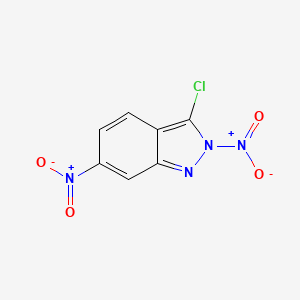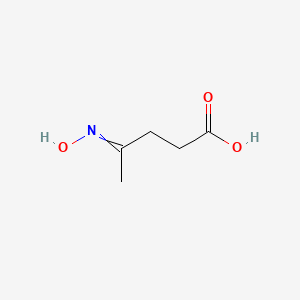
4-Hydroxyiminopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxyiminopentanoic acid (4-HOIP) is a non-proteinogenic amino acid that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a derivative of the amino acid proline and is known to exhibit various biochemical and physiological effects.
科学的研究の応用
Applications in Chemical Synthesis and Catalysis
Synthesis of Spasmolytic Compounds : A study by Begum et al. (2002) identified that derivatives of triterpenoid acids, which may include compounds structurally similar to 4-Hydroxyiminopentanoic acid, demonstrated significant spasmolytic activity. This indicates potential applications in the synthesis of muscle relaxants or treatments for spasms (Begum et al., 2002).
Hydrodeoxygenation Processes : Research by Mamun et al. (2017) on the hydrodeoxygenation of levulinic acid to γ-valerolactone, involving intermediates such as 4-hydroxypentanoic acid, showcases the compound's relevance in catalytic processes for chemical synthesis (Mamun et al., 2017).
Biochemical Applications
Biosynthesis of High-Value Bioproducts : A study by Wang et al. (2018) highlights the use of similar hydroxy acids in the biosynthesis of value-added products for applications in food, cosmetics, and pharmaceuticals. This suggests potential uses for this compound in biotechnological applications (Wang et al., 2018).
Production of Chiral Hydroxyalkanoic Acids : Research by Ren et al. (2005) demonstrates the potential use of this compound in the production of chiral hydroxyalkanoic acids, which are valuable in the pharmaceutical and medical industries (Ren et al., 2005).
Polymer Science
- Polymerization Processes : The study by Scales et al. (2005) on the polymerization of N-(2-hydroxypropyl)methacrylamide indicates potential applications of this compound in controlled polymerization for producing hydrophilic polymers used in drug delivery (Scales et al., 2005).
Environmental Applications
- Identification in Atmospheric Samples : The study by Jaoui et al. (2005) involved the identification of polar organic compounds in atmospheric samples, which may include compounds related to this compound. This suggests its relevance in environmental monitoring and analysis (Jaoui et al., 2005).
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Hydroxyiminopentanoic acid involves the conversion of L-glutamic acid to the desired product through a series of chemical reactions.", "Starting Materials": [ "L-glutamic acid", "Sodium nitrite", "Sodium nitrate", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Hydrogen peroxide", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Step 1: L-glutamic acid is reacted with sodium nitrite and sodium nitrate in the presence of hydrochloric acid to form the corresponding diazonium salt.", "Step 2: The diazonium salt is then reduced with sodium borohydride to form the corresponding amine.", "Step 3: The amine is then oxidized with hydrogen peroxide in the presence of acetic acid to form the corresponding imine.", "Step 4: The imine is hydrolyzed with sodium hydroxide to form 4-Hydroxyiminopentanoic acid.", "Step 5: The product is purified through recrystallization using water and sodium acetate." ] } | |
CAS番号 |
6945-36-4 |
分子式 |
C5H9NO3 |
分子量 |
131.13 g/mol |
IUPAC名 |
(4E)-4-hydroxyiminopentanoic acid |
InChI |
InChI=1S/C5H9NO3/c1-4(6-9)2-3-5(7)8/h9H,2-3H2,1H3,(H,7,8)/b6-4+ |
InChIキー |
AESJFNDOKWHJAH-GQCTYLIASA-N |
異性体SMILES |
C/C(=N\O)/CCC(=O)O |
SMILES |
CC(=NO)CCC(=O)O |
正規SMILES |
CC(=NO)CCC(=O)O |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



